molecular formula C10H8N2O2S B8648614 4-Methyl-2-(2-nitrophenyl)-1,3-thiazole

4-Methyl-2-(2-nitrophenyl)-1,3-thiazole

Cat. No.: B8648614
M. Wt: 220.25 g/mol
InChI Key: RYCGIRYIPVPVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(2-nitrophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H8N2O2S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

4-methyl-2-(2-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3

InChI Key

RYCGIRYIPVPVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-methylthiazole (4.0 g, 40.33 mmol) in THF (80 mL) was cooled to −78° C. under nitrogen. n-Butyl lithium (20.4 mL of 2M in hexanes, 40.8 mmol) was added to the reaction mixture slowly over 3 minutes. The reaction mixture was stirred for about 1.5 hours at −78° C., and then 2-fluoronitrobenzene (6.24 g, 44.23 mmol) was added. After stirring at −78° C. for another 30 minutes, the reaction mixture was allowed to warm to room temperature. The reaction mixture was stirred for about 2 hours at room temperature and then the reaction was quenched with water (70 mL). The mixture was extracted with ethyl acetate and the combined organic layers were washed with brine (10 mL), dried (MgSO4), filtered and concentrated. The product was isolated by silica gel chromatography (5-10% ethyl acetate in hexanes) to give the title compound as an orange/brown oil (1.5 g). MS m/z: [M+H+] calcd for C10H8N2O2S 221.03; found 221. Retention time (HPLC 2-90)=4.54
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